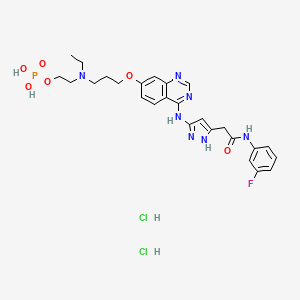

Barasertib dihydrochloride

Vue d'ensemble

Description

AZD 1152 (chlorhydrate), également connu sous le nom de Barasertib, est un inhibiteur hautement puissant et sélectif de l'Aurora kinase B. Les Aurora kinases sont des kinases sérine/thréonine qui jouent un rôle crucial dans l'alignement des chromosomes, la ségrégation et la cytokinèse pendant la mitose. AZD 1152 (chlorhydrate) est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la division cellulaire et à induire l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

AZD 1152 (chlorhydrate) est synthétisé en tant que promédicament dihydrogénophosphate d'un inhibiteur de l'Aurora kinase de type pyrazoloquinazoline, en particulier l'AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). La synthèse implique les étapes suivantes :

Formation du noyau pyrazoloquinazoline : Cela implique la réaction d'anilines appropriées avec des dérivés de pyrazole dans des conditions contrôlées.

Réactions de substitution : La structure centrale subit diverses réactions de substitution pour introduire des groupes fonctionnels qui améliorent son activité inhibitrice.

Conversion en promédicament dihydrogénophosphate : La dernière étape consiste à convertir le composé actif en sa forme dihydrogénophosphate pour améliorer sa solubilité et sa biodisponibilité.

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Prodrug Activation via Phosphatase-Mediated Cleavage

Barasertib dihydrochloride is enzymatically converted to its active metabolite, barasertib-hydroxyquinazoline pyrazol anilide (barasertib-HQPA), through dephosphorylation. This reaction occurs rapidly in plasma, facilitated by phosphatases .

Key Reaction:

Characteristics:

-

Selectivity : Barasertib-HQPA exhibits >3,800-fold selectivity for Aurora B kinase (IC = 0.37 nM) over Aurora A (IC = 1,369 nM) .

-

Conversion Rate : Complete conversion occurs within hours in physiological conditions .

Synthetic Phosphorylation Reaction

The synthesis of this compound involves phosphorylation of the precursor molecule, 2-{3-[(7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide, using di-tert-butyl diethylphosphoramidite under controlled conditions .

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reagents | Di-tert-butyl diethylphosphoramidite, hydrogen peroxide (30% w/w) |

| Solvent | N,N-Dimethylacetamide |

| Temperature | -20°C to -10°C (optimized at -15°C) |

| Reaction Time | 4–16 hours |

| Yield | 86–93% |

| Key Product | Mono-tert-butyl phosphate ester intermediate |

Post-Reaction Steps :

-

Oxidation with hydrogen peroxide to stabilize the phosphate group.

-

Hydrolysis under basic conditions (pH 5–6.5, NaOH) to remove protecting groups .

Analytical Confirmation :

-

1^11H-NMR (DMSO-d6_66) : Peaks at δ 10.48 (s, 1H), 8.98 (s, 1H), 4.34 (t, 2H), 1.47 (s, 9H) .

-

MS : [M+H] = 644.2761 (intermediate), 588.2147 (deprotected form) .

Metabolic Degradation Pathways

Barasertib-HQPA undergoes hepatic metabolism via two primary routes :

-

Oxidation : Introduction of hydroxyl groups at multiple positions.

-

Cleavage of Fluoroaniline Moiety : Loss of the fluorophenyl group to form barasertib-HQPA desfluoroaniline.

Excretion Profile :

-

Feces : 51% of radioactivity recovered (unchanged drug + metabolites).

Key Metabolites :

-

Hydroxy-barasertib-HQPA (major oxidative product).

-

Desfluoroaniline derivative (minor pathway).

Stability Under Physiological Conditions

This compound remains stable in acidic environments (e.g., gastric pH) but degrades rapidly in alkaline conditions. Hydrolysis of the phosphate ester bond is pH-dependent, with optimal stability at pH 4–6 .

Comparative Reactivity in Clinical Formulations

| Parameter | This compound | Barasertib-HQPA |

|---|---|---|

| Solubility | >10 mg/mL in water (pH 3–4) | <0.1 mg/mL in water |

| Plasma Half-Life | 6–8 hours (prodrug) | 12–24 hours (active metabolite) |

| Protein Binding | 85–90% | 92–95% |

Applications De Recherche Scientifique

AZD 1152 (hydrochloride) has several scientific research applications:

Cancer Research: It is extensively used in preclinical studies to investigate its effects on various cancer cell lines, including leukemia, colon, lung, and breast cancers. .

Cell Cycle Studies: Researchers use this compound to study the role of Aurora kinase B in cell cycle regulation and mitosis.

Drug Development: AZD 1152 (hydrochloride) serves as a lead compound for developing new inhibitors targeting Aurora kinases for cancer therapy.

Mécanisme D'action

AZD 1152 (hydrochloride) exerts its effects by selectively inhibiting Aurora kinase B. The inhibition of Aurora kinase B disrupts spindle checkpoint functions and chromosome alignment, leading to the inhibition of cytokinesis and subsequent apoptosis of cancer cells. The molecular targets and pathways involved include:

Aurora kinase B: The primary target, responsible for phosphorylation of histone H3 at serine 10.

Spindle Assembly Checkpoint: Disruption of this checkpoint leads to mitotic arrest and cell death

Comparaison Avec Des Composés Similaires

AZD 1152 (chlorhydrate) est comparé à d'autres inhibiteurs de l'Aurora kinase tels que ZM447439 et VX-680. Si tous ces composés inhibent les Aurora kinases, AZD 1152 (chlorhydrate) est unique en raison de sa forte sélectivité pour l'Aurora kinase B et de sa capacité à induire l'apoptose dans une large gamme de lignées de cellules cancéreuses .

Composés similaires

ZM447439 : Un inhibiteur puissant des Aurora kinases A et B, mais avec moins de sélectivité par rapport à AZD 1152 (chlorhydrate).

Activité Biologique

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a potent and selective inhibitor of Aurora B kinase, which plays a critical role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of Barasertib, including its mechanism of action, efficacy in clinical studies, safety profile, and potential applications in cancer therapy.

Barasertib functions primarily by inhibiting Aurora B kinase, leading to disruption of mitotic processes. This inhibition results in:

- Induction of Apoptosis : Barasertib triggers apoptotic cell death in cancer cells by causing mitotic errors and subsequent cellular stress responses. Studies have shown that it increases the expression of pro-apoptotic markers such as Caspase 3 while decreasing survival-associated proteins like Cyclin B1 and Cyclin D1 .

- Cell Cycle Arrest : The compound causes cells to accumulate in the G2/M phase, preventing proper chromosome segregation during mitosis, which ultimately leads to cell death .

Clinical Efficacy

Barasertib has been evaluated in several clinical trials, particularly for its effectiveness against acute myeloid leukemia (AML) and other malignancies.

Key Clinical Findings

-

Phase II Study Results :

- In a randomized Phase II study comparing Barasertib to low-dose cytosine arabinoside (LDAC) in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) of 35.4% compared to 11.5% for LDAC (P < 0.05) .

- The median overall survival (OS) was reported as 8.2 months for Barasertib-treated patients versus 4.5 months for those receiving LDAC, although this difference was not statistically significant (HR=0.88; P=0.663) .

- Safety Profile :

Case Studies

Several case studies have highlighted the efficacy of Barasertib in specific patient populations:

- Case Study 1 : A patient with relapsed AML achieved a complete response after treatment with Barasertib as part of a combination therapy regimen with LDAC. This case underscored the potential for Barasertib to enhance treatment outcomes even in challenging cases .

- Case Study 2 : In patients with advanced solid tumors, Barasertib administration resulted in partial responses, suggesting its utility beyond hematological malignancies .

Comparative Efficacy Table

| Treatment | OCRR (%) | Median OS (months) | Common AEs (%) |

|---|---|---|---|

| Barasertib | 35.4 | 8.2 | Stomatitis (71), Febrile Neutropenia (67) |

| Low-Dose Cytarabine | 11.5 | 4.5 | Stomatitis (15), Febrile Neutropenia (19) |

Propriétés

IUPAC Name |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-50-2 | |

| Record name | Barasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.